Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid

描述

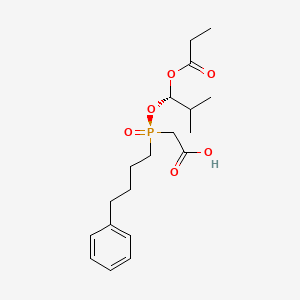

®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid is a chemical compound with the molecular formula C19H29O6P and a molecular weight of 384.4 g/mol . This compound is known for its complex structure, which includes a phosphoryl group, a phenylbutyl group, and a propanoyloxy group. It is an enantiomer of fosinopril impurity I .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid involves several steps. One common method includes the esterification of 2-methyl-1-propanoyloxypropane with 4-phenylbutylphosphoryl chloride under controlled conditions . The reaction typically requires a catalyst, such as a base, and is carried out at a specific temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality ®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid .

化学反应分析

Types of Reactions

®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acetic acid derivatives.

科学研究应用

®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a reference standard for analytical methods.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as an impurity standard in pharmaceutical formulations.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of ®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The phosphoryl group plays a crucial role in its binding affinity and specificity .

相似化合物的比较

Similar Compounds

Fosinopril: A related compound with similar structural features but different biological activities.

(S)-2-Methyl-1-(1-oxopropoxy)propoxyphosphinic acid: Another enantiomer with distinct properties.

Uniqueness

®-[(1S)-2-Methyl-1-(propanoyloxy)propoxyphosphoryl]acetic acid is unique due to its specific stereochemistry and the presence of both a phosphoryl group and a phenylbutyl group.

生物活性

Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid is a derivative of Fosinopril, a well-known angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure. This compound exhibits several biological activities that contribute to its therapeutic efficacy. This article will explore the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and potential clinical applications.

Overview of Fosinopril

Fosinopril is classified as a third-generation ACE inhibitor. It is unique among ACE inhibitors due to its phosphinic acid structure, which allows it to be a prodrug that is metabolized into its active form, fosinoprilat, in the body. This conversion is facilitated by esterases in the liver and intestines, leading to prolonged action and a longer half-life compared to earlier ACE inhibitors like captopril .

The primary mechanism of action for this compound involves the inhibition of the ACE enzyme. ACE plays a crucial role in the renin-angiotensin system (RAS), converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, Fosinopril reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced cardiac workload . Additionally, ACE inhibitors increase bradykinin levels, which further contributes to vasodilation and has beneficial effects on endothelial function .

Pharmacological Effects

- Antihypertensive Activity : Clinical studies demonstrate that Fosinopril effectively lowers blood pressure in patients with hypertension. Its prolonged action allows for once-daily dosing, improving patient compliance .

- Cardioprotective Effects : Beyond its antihypertensive properties, Fosinopril has been shown to provide organ protection, particularly in the heart and kidneys. It helps prevent hypertrophy and fibrosis in cardiac tissues and improves outcomes in patients with heart failure .

- Potential Antitumor Activity : Emerging research suggests that ACE inhibitors may have antitumor effects. Studies indicate that they can inhibit cancer-associated fibroblasts and modulate immune responses, potentially reducing tumor progression in various cancer types .

Case Studies

Several clinical studies have investigated the effects of Fosinopril on various patient populations:

- Heart Failure Patients : In a randomized controlled trial involving patients with chronic heart failure, those treated with Fosinopril showed significant improvements in left ventricular ejection fraction (LVEF) and reduced hospitalization rates compared to placebo .

- Diabetic Nephropathy : Another study focused on diabetic patients demonstrated that long-term treatment with Fosinopril slowed the progression of nephropathy by reducing proteinuria and preserving renal function .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the key stereochemical considerations in synthesizing Des(4-cyclohexyl-L-proline) Fosinopril Acetic Acid?

The synthesis requires precise control over stereochemistry, particularly at the 4-cyclohexyl-L-proline moiety. A Grignard condensation of N-(benzyloxycarbonyl)-4-oxo-L-proline with phenylmagnesium bromide yields 4-hydroxy-4-phenylproline, which undergoes dehydration and hydrogenation to form the trans-4-cyclohexyl-L-proline intermediate. Catalytic hydrogenation with PtO₂ ensures retention of the desired (4S) configuration . The phenylbutylphosphinylacetic acid side chain is synthesized via an Arbusov reaction between phenylbutyl phosphonous acid and bromoacetic acid, followed by diastereomer-specific acylation of the proline moiety .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment?

- HPLC with UV detection : Use a C18 column (4.6 mm × 15 cm) and a mobile phase of acetonitrile/water/phosphoric acid (2000:10:1) at 214 nm for baseline separation of fosinopril and its impurities. System suitability requires a peak-to-valley ratio ≥2.5 for critical pairs (e.g., fosinopril and Related Compound I) .

- Infrared (IR) spectroscopy : Compare the test sample’s IR spectrum (KBr pellet) with the USP reference standard to confirm identity, focusing on characteristic peaks for the phosphinylacetyl and cyclohexyl groups .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved and quantified?

Chiral chromatography is critical due to the compound’s stereospecific activity. Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/ethanol/trifluoroacetic acid (90:10:0.1) at 1.0 mL/min. Detection at 225 nm resolves (4R)- and (4S)-diastereomers. Quantify impurities like Related Compound B [(4S)-4-cyclohexyl-1-[(R)-(S)-1-hydroxy-2-methylpropoxyphosphinyl]acetyl-D-proline] with a limit of ≤0.3% .

Q. What methodologies are effective for impurity profiling and stability-indicating studies?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (60°C) conditions. Analyze degradation products via HPLC-MS to identify major impurities (e.g., hydrolyzed phosphinylacetic acid derivatives) .

- LC-MS/MS quantification : Use a Q-TOF mass spectrometer in positive ion mode to detect trace impurities (e.g., Related Compound G [(4-phenylbutyl)phosphinyl acetic acid]) at thresholds as low as 0.1% .

Q. How can pharmacokinetic studies address discrepancies in bioavailability data for this compound?

- Comparative dissolution testing : Use USP Apparatus II (paddle) at 50 rpm with 900 mL pH 6.8 phosphate buffer. Monitor dissolution profiles at 214 nm and apply the f2 similarity factor to assess bioequivalence between formulations .

- Metabolite profiling : Employ rat liver microsomes to identify active metabolites (e.g., fosinoprilat) and correlate their formation kinetics with in vivo bioavailability data .

Q. Methodological Tables

Table 1: Key Impurities and Analytical Limits

| Impurity Name | Structure Description | Limit (%) | Reference |

|---|---|---|---|

| Related Compound A | (4S)-4-cyclohexyl-[(4-phenylbutyl)phosphinyl]acetyl-L-proline | ≤0.3 | |

| Related Compound E | (4S)-4-phenyl-1-[(R)-(S)-1-hydroxy-2-methylpropoxyphosphinyl]acetyl-L-proline | ≤0.9 | |

| Related Compound G | (4-phenylbutyl)phosphinyl acetic acid | ≤0.2 |

Table 2: Optimized HPLC Conditions for Stability Studies

| Parameter | Specification |

|---|---|

| Column | C18, 4.6 mm × 25 cm, 5 µm |

| Mobile Phase | Acetonitrile/0.2% phosphoric acid (56:44) |

| Flow Rate | 1.0 mL/min |

| Detection | UV 205 nm |

| Column Temperature | 45°C |

| Injection Volume | 20 µL |

| Runtime | 4× retention time of fosinopril peak (~25 min) |

Q. Contradictions and Resolutions

- Synthetic Route Variability : describes the use of trans-4-hydroxy-L-proline, while uses L-pyroglutamic acid as a starting material. Researchers should validate the stereochemical outcome of each route via chiral HPLC .

- Impurity Nomenclature : Related Compound B is termed a "hemibarium salt" in but lacks this descriptor in . Cross-reference USP standards for nomenclature consistency.

属性

IUPAC Name |

2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29O6P/c1-4-18(22)24-19(15(2)3)25-26(23,14-17(20)21)13-9-8-12-16-10-6-5-7-11-16/h5-7,10-11,15,19H,4,8-9,12-14H2,1-3H3,(H,20,21)/t19-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHVPSAAFKIBID-AFMDSPMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H](C(C)C)O[P@](=O)(CCCCC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652296 | |

| Record name | [(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128948-00-5 | |

| Record name | [(R)-[(1S)-2-Methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。